9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Overview
Description
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with appropriate amines under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process might include steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- involves its interaction with DNA. The compound binds to the DNA, causing structural changes that can affect cellular processes. This interaction is facilitated by the compound’s ability to intercalate between DNA bases, disrupting the normal function of the DNA .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar properties.
1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in multicolor photoinitiator systems.
Uniqueness
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is unique due to its specific structure, which allows it to interact with DNA in a distinct manner. This makes it particularly valuable in applications such as DNA probing and cancer therapy research .
Properties
IUPAC Name |
1,5-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-14-26(3)4/h5-10,23-24H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDBVSAHDKACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170525 | |
Record name | 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-05-9 | |
Record name | 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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